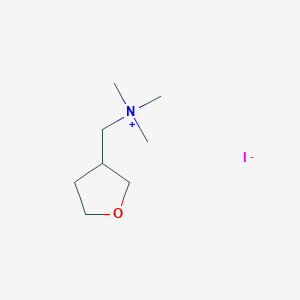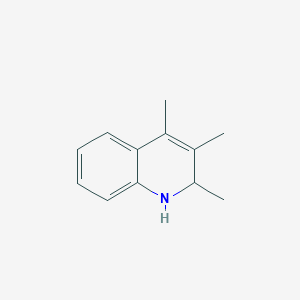![molecular formula C20H24Cl2N2O B14391892 N-Butyl-N-[(3,4-dichlorophenyl)methyl]-N'-(2,4-dimethylphenyl)urea CAS No. 88451-56-3](/img/structure/B14391892.png)
N-Butyl-N-[(3,4-dichlorophenyl)methyl]-N'-(2,4-dimethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N-[(3,4-dichlorophenyl)methyl]-N’-(2,4-dimethylphenyl)urea is a chemical compound with the molecular formula C12H16Cl2N2O. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a urea backbone substituted with butyl, dichlorophenyl, and dimethylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-[(3,4-dichlorophenyl)methyl]-N’-(2,4-dimethylphenyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of N-butylamine with 3,4-dichlorobenzyl isocyanate and 2,4-dimethylphenyl isocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 25-30°C .
Industrial Production Methods
On an industrial scale, the production of N-Butyl-N-[(3,4-dichlorophenyl)methyl]-N’-(2,4-dimethylphenyl)urea can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The process is designed to be environmentally friendly, minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-[(3,4-dichlorophenyl)methyl]-N’-(2,4-dimethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-Butyl-N-[(3,4-dichlorophenyl)methyl]-N’-(2,4-dimethylphenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Butyl-N-[(3,4-dichlorophenyl)methyl]-N’-(2,4-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The pathways involved include the modulation of signaling cascades and gene expression .
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-N’-[(3,4-dichlorophenyl)methyl]urea
- N-Butyl-N’-(2,4-dimethylphenyl)urea
- N-Methyl-N’-[(3,4-dichlorophenyl)methyl]urea
Uniqueness
N-Butyl-N-[(3,4-dichlorophenyl)methyl]-N’-(2,4-dimethylphenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
88451-56-3 |
|---|---|
Molecular Formula |
C20H24Cl2N2O |
Molecular Weight |
379.3 g/mol |
IUPAC Name |
1-butyl-1-[(3,4-dichlorophenyl)methyl]-3-(2,4-dimethylphenyl)urea |
InChI |
InChI=1S/C20H24Cl2N2O/c1-4-5-10-24(13-16-7-8-17(21)18(22)12-16)20(25)23-19-9-6-14(2)11-15(19)3/h6-9,11-12H,4-5,10,13H2,1-3H3,(H,23,25) |
InChI Key |
ONJZIBXDHVUTBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC1=CC(=C(C=C1)Cl)Cl)C(=O)NC2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![S-[2-Methyl-1-(methylsulfanyl)prop-1-en-1-yl] benzenecarbothioate](/img/structure/B14391815.png)
![4-[(1-Benzothiophen-7-yl)oxy]-3-chloroaniline](/img/structure/B14391819.png)
![5-[(2-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione](/img/structure/B14391839.png)
![3,3'-Dibromo-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14391845.png)
![5-[4-(4-Methoxyphenyl)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14391850.png)
![N,N-Dibutyl-6-[2-(pyridin-4-YL)ethenyl]naphthalen-2-amine](/img/structure/B14391851.png)
![3-[(Dimethylamino)methylidene]-5,6-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14391857.png)
![N,N'-(Propane-1,3-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14391858.png)


![[3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B14391884.png)
![3,3'-Disulfanediylbis{3'-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1'-biphenyl}](/img/structure/B14391887.png)

